![molecular formula C14H19NO2 B1464276 1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid CAS No. 1275184-52-5](/img/structure/B1464276.png)
1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Another method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives are known for their versatility in chemical reactions. They are used as intermediates in drug research and development . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives can interact with various biological targets, influencing the activity of different proteins .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that depends on the spatial orientation of substituents and the stereoisomers of the compound .
Biochemical Pathways
Pyrrolidine derivatives can influence various biological pathways depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(7-11(10)2)8-15-6-5-13(9-15)14(16)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHDUQXJATMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylbenzyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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